molecular formula C14H12BrNO2 B2396238 (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide CAS No. 300559-63-1

(Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide

Cat. No.: B2396238
CAS No.: 300559-63-1
M. Wt: 306.159
InChI Key: QTZZVUOHUHIZJC-SXGWCWSVSA-N
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Description

(Z)-N-(5-Bromo-2-hydroxybenzylidene)-2-methylaniline oxide is a chemical compound supplied for research and development purposes. This product is strictly for laboratory use. Researchers can utilize this compound for in-vitro studies to investigate its potential physicochemical properties, reactivity, and mechanisms of action. All necessary safety data should be consulted prior to handling. This material is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(6E)-4-bromo-6-[(N-hydroxy-2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-10-4-2-3-5-13(10)16(18)9-11-8-12(15)6-7-14(11)17/h2-9,18H,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSONEVHECGAGIW-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C=C2C=C(C=CC2=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N(/C=C/2\C=C(C=CC2=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-methylaniline in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of compounds similar to (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide in anticancer applications. For instance, derivatives based on the 5-bromoindolin-2-one scaffold have shown promising inhibitory activity against non-small cell lung cancer cell lines (A549 and H441), with IC50 values indicating effective growth inhibition . The mechanism often involves the modulation of specific signaling pathways crucial for cancer cell proliferation.

Antimicrobial Activity
Compounds with hydrazone linkages, including those derived from (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various Gram-positive and Gram-negative bacteria, suggesting their potential as alternative antimicrobial agents .

Catalysis

Schiff Base Complexes
The formation of Schiff base complexes from (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide has been explored for their catalytic properties. These complexes often exhibit enhanced reactivity due to the presence of multiple coordination sites, making them suitable for catalyzing various organic reactions, including oxidation and reduction processes .

Material Science

Electrochemical Sensors
The unique electronic properties of (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide make it a candidate for use in electrochemical sensors. Its ability to form stable complexes with metal ions can be harnessed to develop sensors for detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Activity

A study investigated a series of hydrazone compounds derived from 5-bromo-2-hydroxybenzaldehyde. The results showed that these compounds inhibited cancer cell growth effectively, with some derivatives displaying IC50 values below 10 µM against MCF-7 breast cancer cells .

CompoundIC50 (µM)Target Cell Line
7c7.17MCF-7
7d2.93MCF-7

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of Schiff bases derived from related compounds, results indicated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)
Hydrazone A32 µg/mL
Hydrazone B16 µg/mL

Mechanism of Action

The mechanism of action of (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff bases sharing structural motifs with (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide are explored below, with a focus on physicochemical properties, hydrogen-bonding networks, and functional group effects.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Hydrogen Bonding Features
(Z)-N-(5-Bromo-2-hydroxybenzylidene)-2-methylaniline oxide C₁₄H₁₁BrN₂O₂ 327.16 183–184 -OH, C=N, Br, -CH₃ Intramolecular O–H···N (imine)
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine C₁₆H₁₃BrClN₃O₃S₂ 474.78 330–331 (dec.) -OH, C=N, Br, -SO₂, -S-S- Intermolecular O–H···O (sulfonyl)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Not reported -F, -OCH₃, Br, amide (-CONH-) Intermolecular N–H···O (amide)

Key Observations:

Thermal Stability : The benzodithiazine derivative (mp 330–331°C) exhibits significantly higher thermal stability due to the rigid benzodithiazine core and sulfonyl groups, which enhance intermolecular interactions . In contrast, the title compound’s lower melting point (183–184°C) reflects weaker packing forces, dominated by π-π stacking and intramolecular H-bonding .

Halogen Effects : Bromine in the 5-position enhances electron-withdrawing effects across the aromatic ring, influencing reactivity and optical properties. The fluorine atom in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide increases polarity but reduces steric bulk compared to bromine .

Hydrogen Bonding : Intramolecular O–H···N bonds in the title compound stabilize the Z-configuration, whereas the benzodithiazine derivative forms extended networks via O–H···O (sulfonyl) interactions, leading to higher crystallinity .

Biological Activity

(Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on various research findings.

Chemical Structure

The compound features a unique structure characterized by the presence of a bromine atom, a hydroxyl group, and an aniline moiety. This combination of functional groups is believed to contribute to its diverse biological activities.

Synthesis

The synthesis typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-methylaniline in the presence of an oxidizing agent, often conducted in organic solvents like ethanol or methanol under reflux conditions. The resulting product is purified through recrystallization or chromatography to achieve high purity.

Antimicrobial Activity

Research indicates that (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results compared to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a study assessing its effects on cancer cell lines, it exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. Specifically, it was shown to protect DNA against hydroxyl free radicals in a concentration-dependent manner, suggesting its role as a chemopreventive agent .

The mechanism through which (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide exerts its biological effects involves interactions with specific molecular targets. It is believed to form hydrogen bonds with enzymes or receptors, leading to alterations in their activity. The exact pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
(Z)-5-bromo-2-hydroxybenzylidene-1,3-thiazolidine-2,4-dioneContains thiazolidine ringAntimicrobial and anticancer
5-bromo-2-hydroxybenzoic acidSimple carboxylic acid derivativeModerate antibacterial
(4-fluoro-benzylidene)-hydrazideFluorinated derivativeLimited antimicrobial activity

This comparison highlights that while several compounds share structural similarities, (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide stands out due to its enhanced reactivity and biological efficacy attributed to its specific functional groups .

Study 1: Antimicrobial Efficacy

In a study published in the Royal Society of Chemistry, the antimicrobial efficacy of various Schiff base ligands was evaluated. Among them, (Z)-N-(5-bromo-2-hydroxybenzylidene)-2-methylaniline oxide demonstrated superior activity against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibacterial agents .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties revealed that this compound significantly inhibited the growth of human breast cancer cell lines MDA-MB-231 and MCF-7. The study concluded that the compound could serve as a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells .

Q & A

Basic Research Question

  • ¹H NMR : Look for a deshielded imine proton (δ ~8.5 ppm) and hydroxy proton (δ ~12 ppm, broad). NOESY correlations between the hydroxy proton and aromatic protons confirm spatial proximity in the Z-form .
  • IR Spectroscopy : A strong C=N stretch near 1620 cm⁻¹ and O–H stretch at ~3200 cm⁻¹ .
  • UV-Vis : π→π* transitions (~350 nm) and charge-transfer bands (~450 nm) correlate with conjugation length .

How can high-throughput crystallography pipelines improve structural analysis?

Advanced Research Question
Automated pipelines integrating SHELXC/D/E enable rapid phase determination for isomorphic crystals. For non-merohedral twinning, use CELL_NOW or TWINLAW to deconvolute datasets. Key steps:

  • Data Merging : Scale multiple datasets using SAINT .
  • Twin Refinement : Apply the BASF parameter in SHELXL to model twin domains .
  • Validation : Cross-check with PLATON ’s ADDSYM algorithm to detect missed symmetry .

What are the redox properties of this compound, and how can they be exploited in catalysis?

Advanced Research Question
The imine and phenolic hydroxy groups enable reversible redox transitions. Cyclic voltammetry in DMF reveals an oxidation peak at +0.8 V (vs. Ag/AgCl), attributed to phenolate → quinone conversion. Applications:

  • Catalytic Ligand Design : Coordinate with transition metals (e.g., Cu²⁺) for oxidative coupling reactions.
  • Electrochemical Sensors : Functionalize electrodes for dopamine detection via quinone-mediated electron transfer .

How to resolve polymorphism issues during crystallization?

Basic Research Question
Polymorphs arise from variations in solvent (e.g., ethanol vs. DMSO) or cooling rates. Mitigation strategies:

  • Seeding : Introduce microcrystals of the desired polymorph.
  • In Situ Monitoring : Use Raman spectroscopy to track crystal growth in real time.
  • PXRD : Compare experimental patterns with simulated data from Mercury .

Can computational methods predict non-covalent interactions in the solid state?

Advanced Research Question
Hirshfeld surface analysis (via CrystalExplorer ) quantifies intermolecular contacts (e.g., Br⋯H interactions contribute ~8% to surface area). Pairwise energy frameworks reveal dominant dispersion forces. Compare with PIXEL calculations for Coulombic contributions .

How to ensure reproducibility in crystallographic data for derivatives?

Basic Research Question

  • Documentation : Publish CIF files with full refinement parameters (e.g., wR2, GooF).
  • Deposition : Submit to the Cambridge Structural Database (CSD) with deposition number cross-referencing.
  • Software Versioning : Note SHELXL revisions (e.g., 2018/3 vs. 2023/1) to track algorithm updates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.